4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
CAS No.: 941878-39-3
Cat. No.: VC4313455
Molecular Formula: C23H18N4O2S
Molecular Weight: 414.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941878-39-3 |
|---|---|
| Molecular Formula | C23H18N4O2S |
| Molecular Weight | 414.48 |
| IUPAC Name | 4-cyano-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
| Standard InChI | InChI=1S/C23H18N4O2S/c1-2-29-19-10-11-20-21(13-19)30-23(26-20)27(15-18-5-3-4-12-25-18)22(28)17-8-6-16(14-24)7-9-17/h3-13H,2,15H2,1H3 |
| Standard InChI Key | CXCPFQDUUNJYDK-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C#N |
Introduction
4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound belonging to the benzamide class. It features a benzene ring attached to an amide functional group, along with a cyano group, a benzo[d]thiazole moiety, and a pyridine substituent. This compound is of interest in medicinal chemistry and materials science due to its diverse functional groups.
Synthesis
The synthesis of compounds similar to 4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. These steps may include the formation of the benzo[d]thiazole ring, introduction of the cyano group, and attachment of the pyridin-2-ylmethyl group to the benzamide core. The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
Potential Applications
Compounds with similar structures to 4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide are often explored for their potential in medicinal chemistry. They may interact with biological targets such as enzymes or receptors, modulating protein activity through binding interactions facilitated by their functional groups. The presence of a cyano group and benzamide core, along with the ethoxybenzo[d]thiazole and pyridine groups, could enhance specificity and potency in biological assays.
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